6-Bromo-5-ethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The presence of a bromine atom at the 6th position and an ethyl group at the 5th position on the pyridine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-ethylpyridin-2-amine can be achieved through several methods. One common method involves the bromination of 5-ethylpyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-ethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
6-Bromo-5-ethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-ethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the ethyl group on the pyridine ring influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Chloro-5-ethylpyridin-2-amine
- 5-Ethyl-2-methylpyridin-3-amine
Uniqueness
6-Bromo-5-ethylpyridin-2-amine is unique due to the specific positioning of the bromine and ethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
6-bromo-5-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
JQNRLIPCYIQARV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.